Product packaging for 4-Methoxy-2,3,5-trimethylbenzaldehyde(Cat. No.:CAS No. 59453-56-4)

4-Methoxy-2,3,5-trimethylbenzaldehyde

Cat. No.: B2804891
CAS No.: 59453-56-4
M. Wt: 178.231
InChI Key: RMFKBXSYAGJVQR-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trimethylbenzaldehyde is a multisubstituted benzaldehyde derivative that serves as a valuable synthetic building block in organic and medicinal chemistry research. This compound features both an aldehyde functional group, which acts as a versatile handle for further chemical transformations (such as condensations and reductions), and a methoxy group on a heavily methylated benzene ring, contributing to its steric and electronic properties. While specific pharmacological data for this isomer is not readily available, structurally similar trimethylated methoxybenzaldehydes are established as crucial intermediates in pharmaceutical development . For instance, the 4-methoxy-2,3,6-trimethyl isomer is explicitly documented as a key precursor in the stereoselective synthesis of Acitretin-type retinoids, which are compounds with activity similar to Vitamin A used in dermatological treatments and cancer research . Furthermore, other trimethoxybenzaldehyde isomers are used in the synthesis of active pharmaceutical ingredients like Trimethoprim and various psychedelic phenethylamines, highlighting the general utility of this class of compounds . Researchers may find value in this specific regioisomer for exploring new synthetic pathways or for the development of novel chemical entities. Available with a guaranteed high purity level (typically >98%), this product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Handling and Storage: Based on the properties of similar aldehydes, this compound is likely air-sensitive and may require storage under inert gas at frozen temperatures (e.g., -20°C) to maintain stability and purity . Standard personal protective equipment, including gloves and eye/face protection, is recommended when handling this material .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B2804891 4-Methoxy-2,3,5-trimethylbenzaldehyde CAS No. 59453-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3,5-trimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(6-12)8(2)9(3)11(7)13-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFKBXSYAGJVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Design for 4 Methoxy 2,3,5 Trimethylbenzaldehyde

Established Synthetic Pathways for 4-Methoxy-2,3,5-trimethylbenzaldehyde

While specific documented syntheses for this compound are not extensively reported in mainstream literature, its structure lends itself to well-established reactions starting from the logical precursor, 2,3,5-trimethylanisole (B20204) (also known as 1-methoxy-2,3,5-trimethylbenzene). The primary challenge in its synthesis is the precise introduction of the formyl group onto this highly substituted ring.

A hypothetical approach to synthesizing this compound could involve the sequential methylation of a simpler anisaldehyde derivative, such as 4-methoxy-2-methylbenzaldehyde. However, this strategy is fraught with significant challenges regarding regioselectivity. The existing substituents on the aromatic ring—the activating methoxy (B1213986) and methyl groups and the deactivating but ortho, para-directing aldehyde group—would collectively influence the position of subsequent electrophilic alkylation reactions. This would likely lead to a mixture of methylated isomers, making the isolation of the desired 2,3,5-trimethyl product difficult and inefficient. Consequently, this is not considered a practical or established route for a clean synthesis of the target compound.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.gov In principle, a multi-step pathway could be devised starting from a substituted toluene (B28343) intermediate like 1,2,4-trimethylbenzene (B165218) (pseudocumene). Such a sequence might involve:

Friedel-Crafts Acylation: Reaction of pseudocumene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to introduce a ketone functional group. libretexts.org

Functional Group Interconversion: Conversion of the ketone to the target aldehyde. This would require a multi-step process, potentially involving reduction to an alcohol followed by re-oxidation, or other more complex transformations.

Introduction of the Methoxy Group: This would likely need to be done prior to acylation, for instance, by converting one of the methyl groups of a precursor xylenol to a methoxy group, which adds further complexity.

This type of multi-step approach is generally less efficient than a more direct strategy like formylation of a pre-assembled aromatic ring. The Friedel-Crafts reaction itself can be limited by the deactivating nature of the acyl group, which prevents polyacylation but requires robust reaction conditions. libretexts.org

This strategy can be interpreted as the selective oxidation of a methyl group on a fully substituted precursor. The most direct precursor, 2,3,5-trimethylanisole, possesses three methyl groups that could potentially be oxidized to an aldehyde. The challenge lies in achieving selective oxidation of the methyl group at the C6 position (which becomes the aldehyde) without affecting the methyl groups at C2, C3, and C5, and avoiding over-oxidation to the corresponding carboxylic acid.

Various reagents are known for the benzylic oxidation of methylarenes. However, achieving high selectivity among multiple, sterically similar methyl groups on an electron-rich ring is a significant synthetic hurdle. This makes the route plausible in theory but challenging to implement effectively for this specific target.

Exploration of General Synthetic Approaches Applicable to Substituted Benzaldehyde (B42025) Analogs

Given the challenges of the aforementioned routes, the most practical synthesis of this compound and its analogs relies on direct formylation of the corresponding activated aromatic precursor.

Direct formylation is the most powerful and convergent strategy for introducing an aldehyde group onto an activated aromatic ring. The electron-donating methoxy and methyl groups in the precursor, 2,3,5-trimethylanisole, make it an ideal substrate for electrophilic aromatic substitution.

Vilsmeier-Haack Reaction: This is one of the most effective and widely used methods for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the activated aromatic ring. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org For a precursor like 2,3,5-trimethylanisole, the combined directing effects of the methoxy and methyl groups would strongly favor the introduction of the formyl group at the vacant C6 position.

Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. scienceinfo.comwikipedia.org The reaction generates a reactive formyl cation electrophile. vaia.com It is particularly effective for alkylbenzenes but is generally not applicable to phenol (B47542) or phenol ether substrates, which can limit its utility for methoxy-substituted compounds. wikipedia.org

Gattermann Reaction: A related method, the Gattermann reaction, uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst. wikipedia.org A common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. thermofisher.com This method is suitable for formylating phenols, phenolic ethers, and other highly activated systems. thermofisher.com

ReactionFormylating AgentTypical Catalyst/ReagentsSubstrate Scope
Vilsmeier-HaackN,N-Dimethylformamide (DMF)POCl₃ or SOCl₂Electron-rich arenes (phenols, anilines, polymethylbenzenes) and heterocycles. wikipedia.org
Gattermann-KochCarbon Monoxide (CO)HCl, AlCl₃, CuClMainly restricted to alkylbenzenes. thermofisher.com
GattermannHydrogen Cyanide (HCN) or Zinc Cyanide (Zn(CN)₂)HCl, Lewis Acid (e.g., AlCl₃)Phenols, phenolic ethers, and heteroaromatic compounds. thermofisher.com

For complex substituted benzaldehydes where direct formylation of a suitable precursor is not feasible, a longer, more versatile route involving nitration is often employed. This strategy builds the desired substitution pattern step-by-step. A general sequence could be:

Nitration: An initial aromatic compound is nitrated using a mixture of nitric acid and sulfuric acid. The position of the nitro group is guided by the existing substituents.

Further Substitution: Additional functional groups can be introduced onto the ring through subsequent reactions, guided by the directing effects of the existing groups, including the deactivating nitro group.

Reduction of Nitro Group: The nitro group is then reduced to a primary amine (-NH₂). Common methods include catalytic hydrogenation (H₂/Pd/C) or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Diazotization and Sandmeyer Reaction: The resulting arylamine can be converted into a diazonium salt, which is a versatile intermediate. The Sandmeyer reaction allows for the replacement of the diazonium group with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Aldehyde Formation: Finally, the aldehyde functionality is introduced, often by the oxidation of a methyl group that was part of the original starting material or introduced during the synthesis.

This multi-step approach offers great flexibility in constructing highly substituted aromatic systems but is less atom-economical and more labor-intensive than a direct formylation strategy when a suitable precursor is available.

Regioselective Oxidation of Methyl or Benzylic Alcohol Groups on Aromatic Scaffolds

A primary challenge in the synthesis of this compound lies in achieving regioselectivity—the selective reaction at one specific site in a molecule with multiple reactive sites. A plausible synthetic approach could start from a precursor like 1,2,4-trimethyl-5-methoxybenzene, requiring the selective oxidation of one of the three methyl groups. However, direct C-H oxidation of alkylarenes often requires harsh conditions and can lead to a mixture of products, including over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.com The benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to radical attack, but differentiating between the three methyl groups on the precursor ring would be difficult. libretexts.orgmasterorganicchemistry.com

A more controlled and highly regioselective strategy involves the oxidation of a pre-functionalized precursor, specifically the corresponding benzylic alcohol, 4-Methoxy-2,3,5-trimethylbenzyl alcohol. The oxidation of primary benzylic alcohols to aldehydes is a fundamental and well-developed transformation in organic synthesis, offering high selectivity and avoiding the issue of competing reactions at other methyl groups. thieme-connect.de

Numerous catalytic systems have been developed for the selective oxidation of benzylic alcohols, which prevent over-oxidation to the carboxylic acid. nih.gov These methods are highly chemoselective, targeting the alcohol functionality while leaving other alkyl and methoxy groups on the aromatic ring untouched.

Key methodologies applicable to this transformation include:

Heterogeneous Catalysis: Palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)) have demonstrated high efficiency for oxidizing various benzylic alcohols to their corresponding aldehydes with yields often exceeding 99%. nih.gov These reactions can be performed under mild, solvent-free conditions, with oxygen from the air serving as the terminal oxidant. nih.gov

Photochemical Oxidation: Metal-free, green protocols utilizing organic photocatalysts like Eosin Y or thioxanthenone have emerged. rsc.orgrsc.orgorganic-chemistry.org These methods use visible light from household lamps or sunlight to activate the catalyst, with molecular oxygen from the air acting as the green oxidant. rsc.orgrsc.orgorganic-chemistry.org This approach offers excellent functional group tolerance and chemoselectivity for the benzylic alcohol. organic-chemistry.org

Catalysis with Other Metals: Systems based on chromium (CrO₃-H₅IO₆) have been shown to efficiently oxidize benzylic alcohols at low temperatures, with high tolerance for other functional groups. organic-chemistry.orgresearchgate.net

The conversion of the benzylic alcohol precursor is favored due to the precise control it offers, ensuring the aldehyde is formed at the desired position without affecting the other methyl substituents on the aromatic scaffold.

Optimization of Reaction Parameters and Process Intensification for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of this compound necessitates the careful optimization of reaction parameters. Using the selective oxidation of a benzylic alcohol precursor as a model, key variables can be fine-tuned to maximize process efficiency. Factors such as catalyst loading, reaction temperature, type and amount of base, and reaction time are critical. researchgate.net

For instance, in palladium-catalyzed aerobic oxidations, the choice of base and solvent can dramatically influence reaction rates and selectivity. While many modern protocols aim for solvent-free conditions, the presence of a base like potassium carbonate is often crucial for catalyst activation and achieving high conversion. nih.gov

Table 1: Illustrative Optimization of Reaction Parameters for Benzylic Alcohol Oxidation (Data based on a model reaction: oxidation of benzyl (B1604629) alcohol using a heterogeneous palladium catalyst)

EntryCatalyst Loading (mol%)Base (1 mmol)Temperature (°C)Time (h)Yield (%)
11.0None4060
21.0K₂CO₃40612
31.0KOH40399
40.5KOH40395
51.0KOH25 (Room Temp)588

This table is generated for illustrative purposes based on typical findings in the literature for optimizing benzylic alcohol oxidation. nih.govresearchgate.net

Process Intensification (PI) aims to develop smaller, cleaner, and more energy-efficient technologies compared to traditional batch processing. aiche.orgnumberanalytics.commdpi.com For the synthesis of fine chemicals like aromatic aldehydes, PI strategies offer significant advantages:

Continuous Flow Reactors: Using microreactors or packed-bed reactors allows for superior heat and mass transfer, precise control over reaction time and temperature, and improved safety, especially for highly exothermic oxidation reactions. frontiersin.orgunito.it This leads to higher yields, better purity, and easier scalability. frontiersin.org

Alternative Energy Sources: The use of microwaves or ultrasound as energy sources can dramatically accelerate reaction rates, leading to shorter processing times and reduced energy consumption. mdpi.comfrontiersin.org

These intensified processes can significantly downsize the required manufacturing infrastructure, reduce capital and operational costs, and minimize waste generation. aiche.orgnumberanalytics.com

Implementation of Sustainable and Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be designed to align with the principles of green chemistry by carefully selecting reagents, catalysts, and reaction conditions. mdpi.com

Key green chemistry strategies applicable to this synthesis include:

Use of Green Oxidants: Replacing traditional, stoichiometric, and often toxic oxidants (e.g., chromium or manganese reagents) with environmentally benign alternatives is a primary goal. mdpi.com Molecular oxygen (O₂), ideally from ambient air, and hydrogen peroxide (H₂O₂) are considered ideal green oxidants, as their only byproduct is water. rsc.orgmdpi.com

Catalysis over Stoichiometric Reagents: Employing catalysts, especially heterogeneous and recyclable ones, minimizes waste by allowing a small amount of the substance to facilitate a large number of transformations. nih.govmdpi.com This avoids the generation of large quantities of inorganic waste associated with stoichiometric reagents.

Benign Solvents and Solvent-Free Conditions: Many oxidation reactions traditionally use volatile organic compounds (VOCs) as solvents. Green approaches favor the use of water as a solvent or, even better, conducting reactions under solvent-free conditions, which simplifies purification and eliminates solvent-related waste. nih.govmdpi.com

Table 2: Green Chemistry Approaches in Aromatic Aldehyde Synthesis

Green PrincipleTraditional MethodGreen AlternativeBenefit
Atom Economy Stoichiometric oxidants (e.g., CrO₃)Catalytic oxidation with O₂ or H₂O₂Reduces inorganic waste; water is the only byproduct. mdpi.com
Safer Solvents Chlorinated solvents (e.g., CH₂Cl₂)Water, or solvent-free conditionsReduces toxicity and environmental impact. mdpi.com
Catalysis Single-use stoichiometric reagentsRecyclable heterogeneous catalysts (e.g., supported Pd, Au)Minimizes waste, allows for catalyst reuse. nih.gov
Energy Efficiency High-temperature thermal heatingPhotochemical reactions (visible light), lower temp catalysisReduces energy consumption, utilizes renewable energy sources. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be transformed into a process that is not only efficient and selective but also environmentally responsible.

Fundamental Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,3,5 Trimethylbenzaldehyde

Detailed Study of Aldehyde Functional Group Transformations

The reactivity of 4-Methoxy-2,3,5-trimethylbenzaldehyde is largely dictated by its aldehyde functional group, which is a site of numerous potential transformations. The electronic nature of the substituted benzene (B151609) ring, featuring one electron-donating methoxy (B1213986) group and three electron-donating methyl groups, influences the electrophilicity of the carbonyl carbon. These groups collectively increase the electron density on the ring and, through resonance and inductive effects, slightly reduce the partial positive charge on the carbonyl carbon, thereby modulating its reactivity compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Reactions to the Carbonyl Moiety

Nucleophilic addition is a characteristic reaction of aldehydes. The carbonyl carbon of this compound serves as an electrophile, reacting with various nucleophiles. The reaction proceeds via the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. While the electron-donating substituents on the aromatic ring may slightly temper the aldehyde's reactivity, these reactions are fundamental.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Product Type
Grignard Reagent (R-MgBr) Secondary Alcohol
Organolithium Reagent (R-Li) Secondary Alcohol
Cyanide (HCN/NaCN) Cyanohydrin
Hydride (from NaBH₄, LiAlH₄) Primary Alcohol

Condensation Reactions, Including Claisen-Schmidt and Imine Formation

Condensation reactions represent a significant class of transformations for aldehydes that lack α-hydrogens, such as this compound.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone that possesses α-hydrogens, in the presence of a base or acid catalyst. wikipedia.orgrasayanjournal.co.in The reaction proceeds through an aldol (B89426) condensation mechanism to form an α,β-unsaturated ketone, also known as a chalcone (B49325). rasayanjournal.co.in The use of solid catalysts under solvent-free conditions has been shown to produce quantitative yields in related reactions. mdpi.com

Imine Formation: The reaction of this compound with primary amines yields imines, also known as Schiff bases. organic-chemistry.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines can often be achieved in high yields without solvents or catalysts, sometimes using techniques like pressure reduction or microwave irradiation. scirp.org

Table 2: Illustrative Condensation Reactions

Reaction Type Reactant Product Type
Claisen-Schmidt Acetophenone (B1666503) α,β-Unsaturated Ketone (Chalcone)
Imine Formation Aniline N-phenyl imine (Schiff Base)
Imine Formation Benzylamine N-benzyl imine (Schiff Base)

Selective Reduction to Corresponding Aromatic Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (4-methoxy-2,3,5-trimethylphenyl)methanol. This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful reagent that also effectively reduces aldehydes. Hydrosilylation, using a silane (B1218182) such as polymethylhydrosiloxane (B1170920) (PMHS) with a catalyst, is another method for the chemoselective reduction of aldehydes. researchgate.net

Table 3: Reagents for Selective Reduction of Aldehyde

Reagent Conditions Product
Sodium borohydride (NaBH₄) Methanol/Ethanol (4-methoxy-2,3,5-trimethylphenyl)methanol
Lithium aluminum hydride (LiAlH₄) Diethyl ether/THF, then H₂O workup (4-methoxy-2,3,5-trimethylphenyl)methanol
Catalytic Hydrogenation (H₂) Pd, Pt, or Ni catalyst (4-methoxy-2,3,5-trimethylphenyl)methanol

Controlled Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to form the corresponding carboxylic acid, 4-methoxy-2,3,5-trimethylbenzoic acid. Several oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ and H₂SO₄) are effective. Milder conditions, such as the use of Tollens' reagent ([Ag(NH₃)₂]⁺), can also be employed. Modern methods include the use of catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite. windows.net

Table 4: Reagents for Controlled Oxidation of Aldehyde

Reagent Common Name/Type Product
KMnO₄ Potassium Permanganate 4-methoxy-2,3,5-trimethylbenzoic acid
CrO₃/H₂SO₄ Jones Reagent 4-methoxy-2,3,5-trimethylbenzoic acid
Ag₂O or [Ag(NH₃)₂]⁺ Tollens' Reagent 4-methoxy-2,3,5-trimethylbenzoic acid
TEMPO/NaOCl Catalytic Oxidation 4-methoxy-2,3,5-trimethylbenzoic acid

Elucidation of Aromatic Ring Reactivity and Functionalization Potential

The reactivity of the aromatic ring in this compound is heavily influenced by its substituents. The methoxy group and the three methyl groups are all activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. msu.edu

Investigations into Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The benzene ring of this molecule is highly activated towards electrophilic attack due to the powerful electron-donating nature of the methoxy group and the moderate activating effect of the three methyl groups. msu.edu These substituents increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.comlibretexts.org

An analysis of the directing effects reveals the following:

The methoxy group at C4 is a strong ortho, para-director.

The methyl groups at C2, C3, and C5 are ortho, para-directors.

Considering the positions of these substituents, the only carbon atom on the ring not bearing a substituent is at the C6 position. All activating groups direct towards this single available position. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are strongly predicted to occur exclusively at the C6 position.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally not feasible for this compound. Nucleophilic aromatic substitution requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. chemistrysteps.com The aromatic ring of this compound is electron-rich due to its four activating substituents and lacks the necessary features to undergo SNAr.

C-H Functionalization Strategies for Ortho-Methoxylation and Other Selective Derivatizations

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in modern synthetic chemistry. In the context of substituted benzaldehydes such as this compound, the selective activation and derivatization of specific C-H bonds can provide streamlined access to complex molecules. One area of significant interest is the ortho-methoxylation, which involves the introduction of a methoxy group at a position adjacent to an existing substituent on the aromatic ring.

While specific studies on the ortho-methoxylation of this compound are not extensively detailed in the available literature, general strategies for the ortho-C–H methoxylation of aryl compounds, particularly aryl halides, have been developed. These methods often employ palladium catalysis in conjunction with a norbornene (NBE) mediator. nih.govchemrxiv.org This cooperative catalysis enables the vicinal difunctionalization of arenes by reacting with both an electrophile and a nucleophile at the ortho and ipso positions, respectively. chemrxiv.org

A notable advancement in this field is the use of a polarity-reversed N-O reagent, which acts as a "hard" oxygen electrophile. chemrxiv.orgresearchgate.net This approach, facilitated by a C7-bromo-substituted NBE mediator, allows for the efficient ortho-oxygenation of a wide range of aryl halides. chemrxiv.orgresearchgate.net Mechanistic investigations of these reactions suggest a unique SN2-type pathway involving the N-O reagent as the oxygen electrophile and an electron-rich Pd(II) nucleophile. chemrxiv.orgresearchgate.net Such strategies could potentially be adapted for the selective derivatization of this compound, provided a suitable directing group or inherent electronic bias allows for regioselective C-H activation. The electron-donating nature of the methoxy and methyl groups on the benzaldehyde ring would likely influence the reactivity and site-selectivity of such transformations.

Analysis of Regioselectivity and Stereoselectivity in Complex Aromatic Transformations

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that dictate the spatial outcome of chemical reactions. masterorganicchemistry.com Regioselective reactions favor the formation of one constitutional isomer over another, while stereoselective reactions favor the formation of one stereoisomer over others. masterorganicchemistry.com In the context of complex aromatic transformations involving polysubstituted benzaldehydes like this compound, the interplay of electronic and steric effects of the substituents governs the regiochemical and stereochemical course of reactions.

For instance, in cycloaddition reactions, which are a class of complex aromatic transformations, the regioselectivity can be influenced by the electronic properties of the reactants. Studies on the [2+3] cycloaddition reactions between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and substituted nitroethenes have shown that the regiospecificity can be accounted for by the theory of electrophilicity indexes. researchgate.net The stereoselectivity in these reactions, however, is often determined by a combination of steric hindrance and secondary orbital interactions. researchgate.net

While direct experimental data on the regioselectivity and stereoselectivity of this compound in such complex transformations is scarce, one can infer potential outcomes based on the electronic nature of its substituents. The methoxy group at the C4 position and the methyl groups at the C2, C3, and C5 positions are all electron-donating. These groups would activate the aromatic ring towards electrophilic substitution and could direct incoming electrophiles to specific positions. The steric bulk of the three methyl groups would also play a crucial role in dictating the approach of reagents, thereby influencing both regioselectivity and stereoselectivity.

Kinetic and Thermodynamic Profiling of Key Chemical Reactions

For example, kinetic studies on the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019) by tetraethylammonium (B1195904) bromochromate have been conducted. ontosight.ai Such studies typically involve monitoring the reaction progress over time under various conditions (e.g., concentration of reactants, temperature, solvent) to determine the reaction order and rate constants. Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be derived from the temperature dependence of the rate constants. This information helps in elucidating the reaction mechanism and the nature of the transition state.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the thermodynamics and kinetics of complex reactions. For instance, DFT studies have been employed to characterize the reactants, intermediates, transition states, and products in the reaction mechanism of 3,4-dimethoxybenzaldehyde (B141060) formation from 1-(3′,4′-dimethoxyphenyl)propene. ontosight.ai Such computational approaches could be applied to model the reactivity of this compound, providing theoretical estimates of kinetic and thermodynamic parameters for its key transformations. This would be particularly useful in the absence of extensive experimental data.

Identification and Characterization of Reaction Intermediates for Mechanistic Understanding

The identification and characterization of reaction intermediates are paramount for a thorough understanding of a chemical reaction's mechanism. These transient species provide a snapshot of the reaction pathway and can help to validate or refute proposed mechanisms. While there is a lack of specific studies identifying reaction intermediates in transformations of this compound, general principles and studies on related aldehydes can provide insights.

In the synthesis of various trimethoxybenzaldehyde isomers, specific intermediates are often isolated and characterized. For example, in the synthesis of 2,3,4-trimethoxybenzaldehyde (B140358) from pyrogallol, 1,2,3-trimethoxybenzene (B147658) is a key intermediate formed through an O-alkylation reaction. guidechem.com Similarly, in transformations involving the aldehyde functional group, various intermediates can be formed. For instance, in the Wittig reaction, an oxaphosphetane intermediate is proposed, while in reductions with metal hydrides, alkoxy-metal intermediates are formed.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of reaction intermediates. In some cases, where intermediates are too short-lived to be isolated, trapping experiments or computational studies can be employed to infer their structure and role in the reaction mechanism. A detailed mechanistic investigation of the reactions of this compound would necessitate the application of these techniques to identify and characterize the key intermediates involved.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2,3,5 Trimethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would be expected to reveal the chemical shifts, integration, and coupling patterns of the protons in 4-Methoxy-2,3,5-trimethylbenzaldehyde. This would include distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, the three methyl group protons, and the sole aromatic proton. The precise chemical shifts and any observed coupling constants would be instrumental in confirming the substitution pattern of the benzene (B151609) ring. However, specific experimental data for these parameters are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would show distinct signals for each of the 11 unique carbon atoms in the this compound molecule. This includes the carbonyl carbon of the aldehyde group, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the three methyl carbons. The chemical shifts of these signals are highly indicative of their electronic environment and are crucial for unambiguous structural confirmation. Despite the utility of this technique, specific ¹³C NMR data for the target compound could not be located.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, though in this specific molecule with a single aromatic proton, its utility would be focused on confirming any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms, correlating the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular framework, for instance, by connecting the aldehyde proton to the aromatic ring.

A search for studies employing these advanced techniques on this compound did not return any specific results or datasets.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include the strong C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-H stretching vibrations for the aromatic, methyl, and aldehyde groups, C-O stretching for the methoxy group, and various C=C stretching vibrations within the aromatic ring. While general spectral regions for these groups are known, a specific, experimentally obtained FT-IR spectrum for this compound is not documented in the available resources.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be expected to show signals for the C=O stretch, aromatic ring vibrations, and C-H vibrations. Often, symmetric vibrations and non-polar bonds provide stronger signals in Raman spectra. A detailed analysis requires an experimental spectrum, which could not be found for this specific isomer.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and exploring the fragmentation pathways of this compound. Different ionization and separation techniques offer complementary information.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of aromatic aldehydes in various matrices. nih.govresearchgate.net The compound is first separated from a mixture using liquid chromatography and then introduced into the mass spectrometer. Depending on the ionization source, such as atmospheric pressure chemical ionization (APCI), a pseudomolecular ion is often observed, which is crucial for molecular weight confirmation. acs.org Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation, providing structural details. nih.govresearchgate.net While specific experimental LC-MS data for this compound is not detailed in the reviewed literature, the analysis of related compounds provides insight into the expected behavior.

Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds like substituted benzaldehydes. In GC-MS, ionization is typically achieved through electron ionization (EI), which imparts significant energy into the molecule, leading to characteristic and reproducible fragmentation patterns. uni-saarland.de

For this compound (C₁₁H₁₄O₂), the molecular ion peak (M•+) would be expected at a mass-to-charge ratio (m/z) of 178. Common fragmentation patterns for aromatic aldehydes include:

Loss of a hydrogen radical ([M-1]⁺): A peak at m/z 177 resulting from the cleavage of the aldehydic C-H bond. whitman.edudocbrown.info

Loss of a methyl radical ([M-15]⁺): Fragmentation involving the loss of one of the trimethyl groups, leading to a fragment at m/z 163.

Loss of the formyl radical ([M-29]⁺): Cleavage of the aldehyde group (CHO) results in an ion at m/z 149. whitman.edu

Formation of the phenylium ion: The ArC≡O⁺ fragment can lose carbon monoxide (CO) to form a substituted phenylium ion. docbrown.info

The fragmentation pattern provides a fingerprint for structural confirmation. The relative abundance of these fragments helps in distinguishing between isomers.

Table 1: Common Fragmentation Pathways for Aromatic Aldehydes in GC-MS

Fragmentation Process Lost Neutral Fragment Typical m/z shift
Hydrogen Loss H• -1
Methyl Loss CH₃• -15
Formyl Radical Loss CHO• -29
Water Loss H₂O -18

This table is illustrative of common fragmentation patterns for aldehydes and ketones. whitman.eduwhitman.edu

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govwikipedia.org This is particularly useful for confirming the molecular weight of the analyte. For aromatic aldehydes, ESI-MS can produce protonated molecules and sometimes adducts with solvent molecules or salts. nih.govacs.org In positive-ion mode, this compound (MW: 178.23) would be expected to show a prominent ion at m/z 179.10 [M+H]⁺. Other common adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Table 2: Predicted ESI-MS Adducts for a Related Isomer, 4-methoxy-2,3,6-trimethylbenzaldehyde

Adduct Predicted m/z
[M+H]⁺ 179.10666
[M+NH₄]⁺ 196.13320
[M+Na]⁺ 201.08860

Data based on predicted values for a closely related isomer, providing an expectation for the target compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the conjugated system in this compound. tanta.edu.egshu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The spectrum of this compound is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. slideshare.net For substituted benzaldehydes, these transitions are typically observed in the UV region. researchgate.net

n → π* Transitions: This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. shu.ac.ukslideshare.net This transition occurs at a longer wavelength compared to the π → π* transitions.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substitution pattern on the benzene ring. The electron-donating methoxy and methyl groups are expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde (B42025). slideshare.net The polarity of the solvent can also affect the position of the absorption bands, with n → π* transitions typically showing a hypsochromic (blue) shift with increasing solvent polarity. tanta.edu.egshu.ac.uk

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular conformation and crystal packing. While the specific crystal structure of this compound was not found in the searched literature, data for the closely related derivative, 2,3,4-Trimethoxy-6-methylbenzaldehyde (C₁₁H₁₄O₄), provides a valuable model for the expected structural features. researchgate.net

In the crystal structure of this derivative, the aldehyde group and the non-hydrogen atoms of the methoxy group at the para position were found to be nearly coplanar with the benzene ring. researchgate.net This planarity suggests significant electronic conjugation across the molecule. The analysis provides precise atomic coordinates, from which all geometric parameters can be calculated. Such studies are crucial for understanding structure-property relationships.

Table 3: Crystallographic Data for the Derivative 2,3,4-Trimethoxy-6-methylbenzaldehyde

Parameter Value
Chemical Formula C₁₁H₁₄O₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.239 (2)
b (Å) 7.3884 (15)
c (Å) 15.649 (3)
β (°) 92.329 (3)
Volume (ų) 1067.3 (4)

Data obtained from the crystallographic study of 2,3,4-Trimethoxy-6-methylbenzaldehyde. researchgate.net

Investigation of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

Hydrogen Bonding: The primary hydrogen bond acceptor in the molecule is the aldehydic carbonyl oxygen, with the methoxy oxygen being a weaker acceptor. The hydrogen bond donors are the methyl and aromatic C-H groups. Consequently, weak C–H···O hydrogen bonds are anticipated to be a dominant motif in the crystal structure. nih.gov Studies on other multi-substituted benzaldehydes have shown that the carbonyl group frequently participates in forming diverse synthons through such interactions. nih.gov For instance, in the crystal structure of 4-methoxybenzaldehyde (B44291), molecules are held together by weak C—H…O hydrogen bonds involving the methyl group and the carbonyl group of an adjacent molecule.

C-H···π Interactions: These interactions involve the hydrogen atoms of the methyl groups or the benzene ring acting as donors to the electron-rich π-system of an adjacent aromatic ring. Given the presence of three methyl groups and an aromatic ring, C-H···π interactions are highly probable and would contribute significantly to the cohesion of the crystal lattice. nih.gov The interplay between C–H···O hydrogen bonds and C–H···π interactions often facilitates the formation of complex, multi-dimensional supramolecular networks in related compounds. nih.gov

π–π Stacking: Depending on the relative orientation of the molecules in the crystal lattice, π–π stacking interactions between the aromatic rings of adjacent molecules may also occur. These interactions are common in substituted benzene derivatives and play a role in stabilizing the crystal structure. nih.govnih.gov The extent of this stacking is influenced by the steric hindrance from the three methyl groups surrounding the ring.

The table below summarizes the typical intermolecular interactions expected to play a role in the crystal packing of this compound, based on findings for analogous compounds. nih.gov

Interaction TypeDonorAcceptorTypical Energy (kJ mol⁻¹)Role in Crystal Packing
Hydrogen Bonding C-H (methyl/aromatic)O=C (aldehyde)≤ 15Formation of synthons, linking molecules into chains or layers.
C-H···π Interactions C-H (methyl/aromatic)π-system (aromatic ring)≤ 15Cross-linking of molecular chains or layers, contributing to 3D network.
π–π Stacking π-system (aromatic ring)π-system (aromatic ring)≤ 15Stabilizing parallel arrangements of molecules.

Analysis of Conformational Polymorphism and Positional Disorder in Crystalline Forms

Conformational Polymorphism: This phenomenon occurs when a molecule can adopt different conformations (spatial arrangements of atoms) which then pack into distinct crystal structures. sfasu.edu For this compound, the primary source of conformational flexibility is the rotation around the C(aryl)-C(aldehyde) and C(aryl)-O(methoxy) single bonds. While the aldehyde group tends to be coplanar with the benzene ring to maximize conjugation, steric hindrance from the adjacent methyl groups could lead to slight torsional variations.

The orientation of the methoxy group relative to the adjacent methyl groups can also vary. Different rotational isomers (conformers) may have similar energies, making it possible for them to crystallize as different polymorphs under varying crystallization conditions (e.g., temperature, solvent). sfasu.edu Studies on dimethoxybenzaldehyde isomers have revealed the existence of metastable polymorphs, highlighting the propensity for such behavior in this class of compounds. nih.gov The ability of a molecule to exist in different crystalline forms is a critical aspect of materials science, as polymorphs can have different physical properties. sfasu.edu

Positional and Orientational Disorder: Disorder in crystals refers to situations where atoms or entire molecules occupy multiple positions within the crystal lattice. xray.cz

Positional Disorder: This could arise if the molecule, or parts of it, can adopt slightly different positions from one unit cell to another. For this compound, the methyl groups are susceptible to rotational disorder, where they can be found in two or more different rotameric positions. xray.cz

Orientational Disorder: Aromatic compounds with similar substituents can sometimes exhibit static orientational disorder, where chemically similar groups can exchange positions, leading to isomorphous defects in the crystal lattice. acs.org Given the substitution pattern of this compound, whole-molecule orientational disorder is less likely than for more symmetrically substituted benzenes. However, localized disorder of the functional groups remains a possibility.

The potential for these phenomena is summarized in the table below.

PhenomenonDescriptionPotential in this compound
Conformational Polymorphism Existence of multiple crystal forms arising from different molecular conformations. sfasu.eduPossible, due to rotation around C-C(aldehyde) and C-O(methoxy) bonds.
Positional Disorder Atoms or groups occupying more than one position in the crystal lattice. xray.czPossible, especially rotational disorder of the methyl groups.
Orientational Disorder Entire molecules occupying different orientations within a single crystal form. acs.orgUnlikely for the whole molecule, but localized disorder of substituents could occur.

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2,3,5 Trimethylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a particularly powerful and widely used method for investigating the electronic structure of organic compounds like 4-Methoxy-2,3,5-trimethylbenzaldehyde.

DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can determine a variety of electronic properties. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Further analyses derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a substituted benzaldehyde (B42025), the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. It can quantify the stability arising from electron donation from occupied bonding orbitals to unoccupied anti-bonding orbitals, which is significant in a conjugated system like an aromatic aldehyde.

Optimization of Molecular Geometry and Conformational Analysis through Computational Methods

Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Computational methods are used to perform geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For flexible molecules, this involves conformational analysis to identify the global minimum energy structure among various possible rotational isomers (conformers). mdpi.comias.ac.in

For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the methoxy (B1213986) group. DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are highly effective for this purpose. nih.gov The optimization process systematically alters bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

The accuracy of these computational methods is often validated by comparing the calculated geometric parameters with experimental data from techniques like X-ray crystallography for similar molecules. Studies on related compounds like 4-methoxybenzaldehyde (B44291) have shown an excellent match between DFT-calculated and experimentally determined bond lengths and angles. nih.gov

Theoretical Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data. By simulating spectra for a proposed structure, researchers can confirm experimental findings and make detailed assignments of spectral features.

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. solidstatetechnology.us These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and other factors, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. epstem.net Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating isotropic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). epstem.netnih.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming structures and understanding substituent effects. rsc.org

Computational Elucidation of Reaction Pathways and Transition State Structures

Understanding how a molecule reacts is a central goal of chemistry. Computational methods can map out entire reaction mechanisms, providing insights that are often difficult or impossible to obtain experimentally. This involves identifying the reactants, products, any intermediates, and, crucially, the transition state (TS) structures that connect them. nih.govcanterbury.ac.uk

The process involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized as energy minima.

Finding Transition States: A transition state is a saddle point on the potential energy surface. Specialized algorithms are used to locate the TS geometry connecting two minima.

Confirming the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the found TS correctly connects the intended reactant and product. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to predict the properties of chemicals based on their molecular structure. acs.org Instead of relying solely on intensive quantum mechanical calculations for each new compound, QSPR models use statistical methods to build a correlation between easily calculable molecular descriptors and an experimental property. researchgate.net

For a series of substituted benzaldehydes, a typical QSPR study would involve:

Dataset Assembly: A training set of diverse benzaldehyde derivatives with known experimental data (e.g., boiling point, toxicity, or a spectroscopic property) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to complex electronic and steric descriptors derived from semi-empirical or DFT calculations. unicamp.brresearchgate.net

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking a subset of the most relevant descriptors to the experimental property. acs.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, an external test set of molecules not used in model creation. acs.orgresearchgate.net

Such models, once validated, can be used to rapidly and cost-effectively predict the behavior of new compounds like this compound without the need for synthesis or experimentation. nih.gov

Molecular Docking Studies to Investigate Binding Mechanisms with Macromolecules (focus on fundamental interactions)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a large macromolecule, typically a protein or enzyme. researchgate.netresearchgate.net This method is crucial in drug discovery and for understanding biological mechanisms.

The docking process involves:

Preparation of Structures: High-quality 3D structures of both the ligand and the target protein are required. The ligand's geometry is optimized, and the protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Binding Site Definition: A specific region on the protein, usually a known active or allosteric site, is defined as the target for docking.

Conformational Sampling: A docking algorithm systematically explores different positions, orientations, and conformations of the ligand within the binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy). The poses with the best scores are considered the most likely binding modes.

The results of a docking study are analyzed to understand the fundamental intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds (e.g., with the carbonyl oxygen of the aldehyde), hydrophobic interactions (with the methyl groups and aromatic ring), and van der Waals forces. asianpubs.org This information can provide a rational basis for the molecule's potential biological activity. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Role of 4-Methoxy-2,3,5-trimethylbenzaldehyde as a Key Building Block in the Synthesis of Complex Organic Architectures

This compound is a versatile intermediate in the field of organic chemistry. ontosight.aichembk.com Its utility as a building block stems from the reactivity of its aldehyde functional group and the specific substitution pattern on its aromatic ring. Chemists utilize this compound as a starting material to construct more intricate molecular frameworks. ontosight.ai The presence of both electron-donating methoxy (B1213986) and methyl groups influences the electronic environment of the benzene (B151609) ring, making it a valuable precursor for a variety of chemical transformations. It is employed in the synthesis of perfumes, fragrances, and dyes. ontosight.ai The compound's structure allows for its integration into larger molecules, contributing to the development of new chemical entities in diverse fields.

Strategic Intermediate in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

Substituted benzaldehydes are crucial intermediates in the pharmaceutical industry for the synthesis of a wide array of drugs. wikipedia.orgbloomtechz.commedchemexpress.com For instance, the related compound 3,4,5-trimethoxybenzaldehyde (B134019) is a well-established precursor for the antibacterial drug Trimethoprim. wikipedia.orgmedchemexpress.comncats.io It is also used to synthesize other medicinal agents like roletamide (B155651) and trimethoquinol. wikipedia.org Similarly, 2,3,4-trimethoxybenzaldehyde (B140358) serves as an important intermediate for new Ca2+ channel blockers. chemicalbook.comgoogle.com

While specific, large-scale applications of this compound in currently marketed drugs are not as extensively documented as its isomers, its unique substitution pattern makes it a compound of high interest for medicinal chemists. The arrangement of its functional groups offers a distinct scaffold for designing novel bioactive molecules. Its potential lies in its ability to serve as a starting point for active pharmaceutical ingredients (APIs) where this particular substitution pattern is required to achieve desired biological activity and interaction with specific biological targets. ontosight.aibloomtechz.com

Precursor for the Synthesis of Diverse Functionalized Chalcone (B49325) Derivatives and Analogs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and are known for a wide range of biological activities. ufms.brnih.gov They are commonly synthesized via the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of an acid or base catalyst. ufms.brrasayanjournal.co.in

This compound is an ideal precursor for generating a library of novel chalcone derivatives. By reacting it with various substituted acetophenones, a diverse range of chalcones with unique electronic and steric properties can be produced. The general reaction scheme involves the base-catalyzed condensation, where a hydroxide (B78521) ion deprotonates the α-carbon of the acetophenone, which then attacks the carbonyl carbon of this compound. wpmucdn.com The resulting aldol (B89426) product subsequently dehydrates to form the α,β-unsaturated ketone system characteristic of chalcones.

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

Reactant 1 Reactant 2 Catalyst Product Type
This compound Substituted Acetophenone NaOH or KOH Functionalized Chalcone
Vanillin (4-hydroxy-3-methoxybenzaldehyde) Acetophenone p-toluenesulfonic acid 4-hydroxy-3-methoxychalcone ufms.br

The chalcones derived from this specific aldehyde are of interest for screening for potential pharmacological activities, building upon the known anticancer and antimicrobial properties of the broader chalcone family. nih.gov

Facilitation of Access to Underexplored Aromatic Substitution Patterns in Chemical Synthesis

The substitution pattern of an aromatic ring dictates its reactivity and the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. The substituents on this compound provide distinct directing effects. The methoxy group is a strong activating group and an ortho-, para- director. masterorganicchemistry.com The three methyl groups are also activating, ortho-, para- directing groups.

The interplay of these four substituents on the benzene ring creates a unique electronic and steric environment. The single unsubstituted position on the ring is sterically hindered and influenced by the electronic effects of the adjacent groups. This specific configuration allows chemists to explore electrophilic substitution reactions that can lead to polysubstituted aromatic compounds with patterns that are difficult to achieve using more common starting materials. This opens pathways to novel molecular structures for various applications, including drug discovery and materials science.

Integration into the Development of Novel Functional Materials

The unique electronic properties of this compound make it a candidate for incorporation into advanced functional materials.

Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. tcichemicals.com These properties often arise from molecules with extensive π-electron delocalization, typically found in compounds with electron donor and acceptor groups connected by a conjugated system.

Schiff bases and chalcones derived from substituted benzaldehydes are known to be promising NLO materials. For example, a Schiff base formed from 2,4,5-trimethoxybenzaldehyde (B179766) and 2,3-dimethylaniline (B142581) was synthesized and investigated for its third-order NLO properties. researchgate.net The donor-π-acceptor nature of such molecules is key to their NLO response. By using this compound as a precursor, new NLO-active molecules can be designed. The electron-donating methoxy and methyl groups can form the donor part of the molecule, while the aldehyde group provides a reactive site to link to a conjugated bridge and an acceptor group, creating the necessary architecture for NLO activity.

Electrochemical actuators are materials that change their shape or size in response to an electrical stimulus, often based on conducting polymers. The synthesis of these materials frequently involves the polymerization of aromatic monomers. While direct application of this compound in this field is an emerging area, its aldehyde functionality allows for its chemical integration into polymer backbones or as a pendant group.

Through reactions like condensation polymerization, this benzaldehyde derivative could be incorporated into polymer chains. The methoxy and methyl substituents would modify the polymer's properties, such as solubility, processability, and electrochemical behavior. By functionalizing polymer systems with this molecule, it may be possible to fine-tune the performance of materials used in advanced applications like soft robotics, artificial muscles, and smart sensors.

Biochemical Transformations and Enzyme Interaction Studies

Investigation of Microbial and Plant-Mediated Biotransformations of 4-Methoxy-2,3,5-trimethylbenzaldehyde

While direct studies on the biotransformation of this compound are not extensively documented, research on structurally similar compounds provides insights into potential transformation pathways. Both microorganisms and plant cell cultures are known to be effective biocatalysts for modifying a wide range of organic molecules.

Microbial Transformations:

Microorganisms, particularly fungi, are known to catalyze a variety of biotransformation reactions on aromatic compounds. For instance, the filamentous fungus Cunninghamella bainieri has been shown to transform methyl 5(6)-butyl-2-benzimidazolecarbamate into its hydroxylated and carboxylated metabolites. nih.gov This suggests that the methyl groups on the benzene (B151609) ring of this compound could be potential sites for hydroxylation by microbial systems. Furthermore, studies on methoxyflavones using entomopathogenic filamentous fungi have demonstrated that O-demethylation is a common transformation, indicating that the 4-methoxy group is a likely target for microbial enzymes. nih.gov

Plant-Mediated Biotransformations:

Plant cell cultures have also been utilized as "chemical factories" for the biotransformation of various secondary metabolites and xenobiotics. nih.gov Research on the biotransformation of aromatic aldehydes by cell cultures of Peganum harmala and Silybum marianum has shown a selective reduction of 4-methoxybenzaldehyde (B44291) to its corresponding alcohol, 4-methoxybenzyl alcohol. brieflands.com This conversion of an aldehyde to an alcohol is a common reaction observed in plant cell cultures. brieflands.com This suggests that the aldehyde functional group of this compound is a probable site for biotransformation by plant-based systems.

Table 1: Examples of Plant-Mediated Biotransformations of Aromatic Aldehydes
SubstratePlant Cell CultureTransformation ProductReaction Type
4-MethoxybenzaldehydePeganum harmala4-Methoxybenzyl alcoholReduction
4-MethoxybenzaldehydeSilybum marianum4-Methoxybenzyl alcoholReduction
Benzaldehyde (B42025)Peganum harmalaBenzyl (B1604629) alcoholReduction
BenzaldehydeSilybum marianumBenzyl alcoholReduction

Exploration of Metabolic Pathways and Enzyme-Catalyzed Conversions of the Compound

The metabolic fate of this compound in biological systems is likely governed by phase I and phase II metabolic reactions, primarily catalyzed by enzymes such as cytochrome P450s and aldehyde dehydrogenases.

Key Metabolic Pathways:

Based on the metabolism of structurally related compounds, two primary metabolic pathways can be postulated for this compound:

O-Demethylation: The methoxy (B1213986) group is a common site for metabolic alteration. Cytochrome P450 enzymes are known to catalyze the O-dealkylation of aromatic methoxy groups, leading to the formation of a hydroxyl group. nih.gov For instance, studies on a 4-substituted methoxybenzoyl-aryl-thiazole revealed that O-demethylation is one of the major metabolic pathways. nih.gov The cytochrome P450 system GcoAB has also been engineered to efficiently demethylate lignin-derived aromatic aldehydes like vanillin. nrel.gov

Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid. This conversion is a common metabolic pathway for benzaldehydes and is often catalyzed by aldehyde dehydrogenases. researchgate.net

Table 2: Postulated Metabolic Pathways for this compound
Metabolic ReactionEnzyme FamilyPotential Metabolite
O-DemethylationCytochrome P4504-Hydroxy-2,3,5-trimethylbenzaldehyde
Aldehyde OxidationAldehyde Dehydrogenase4-Methoxy-2,3,5-trimethylbenzoic acid

Characterization of Enzyme Inhibition Mechanisms (e.g., Cytochrome P450 Enzymes, CYP1A2)

The interaction of this compound with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is of significant interest due to the potential for drug-drug interactions.

Interaction with Cytochrome P450 Enzymes:

The structural features of this compound, specifically the methoxy group and the substituted benzene ring, suggest a potential for interaction with CYP enzymes. The methoxy group on a benzene ring can influence how the molecule binds within the active site of these enzymes. wikipedia.org

Inhibition of CYP1A2:

CYP1A2 is a key enzyme involved in the metabolism of numerous drugs and xenobiotics. nih.gov Quantitative structure-activity relationship (QSAR) studies on a database of CYP1A2 inhibitors have been conducted to develop models for predicting the inhibitory activity of new compounds. nih.gov While there is no direct evidence for the inhibition of CYP1A2 by this compound, the presence of the substituted benzaldehyde scaffold suggests that it could potentially act as an inhibitor. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), another important enzyme in aldehyde metabolism. mdpi.com Aldehydes, in general, have been shown to cause mechanism-based inactivation of cytochrome P450 enzymes, which involves the formation of a reactive intermediate that covalently binds to the enzyme. nih.gov

Conclusion and Future Research Trajectories

Synthesis of Academic Knowledge and Key Findings on 4-Methoxy-2,3,5-trimethylbenzaldehyde

This compound is a polysubstituted aromatic aldehyde. Detailed academic literature on its synthesis, specific chemical properties, and reactivity is notably scarce. The compound is commercially available from chemical suppliers, indicating that synthetic routes exist, though they are not widely published in peer-reviewed journals. chemsrc.com Its properties are primarily documented in chemical databases.

In contrast, its isomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde, has received more attention as a key intermediate in the synthesis of acitretin-type retinoids, which are compounds structurally related to vitamin A used in dermatology. tcichemicals.com The established utility of the 2,3,6-isomer in pharmaceutical development highlights a significant knowledge gap and a potential area of exploration for the 2,3,5-isomer. tcichemicals.comontosight.ai The study of substituted benzaldehydes is a mature field, with extensive research into their synthesis, properties, and applications as precursors in pharmaceuticals, fragrances, and dyes. ontosight.ainumberanalytics.comnih.gov However, the specific effects of the 2,3,5-trimethyl substitution pattern on the methoxy-activated benzene (B151609) ring remain largely undocumented.

PropertyValue
CAS Number59453-56-4 chemsrc.com
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Purity (Typical Commercial)≥98.0% chemsrc.com

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The reactivity of this compound is governed by the interplay of its functional groups: the aldehyde, the methoxy (B1213986) group, and the three methyl groups on the aromatic ring. The aldehyde group is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., with amines to form Schiff bases). researchgate.net However, the steric hindrance imposed by the ortho-methyl group (at position 2) may significantly influence the kinetics and feasibility of these transformations compared to less hindered aldehydes. acs.orgresearchgate.net

This steric congestion presents a unique synthetic opportunity. Reactions that are sensitive to steric effects could proceed with unusual selectivity. For instance, nucleophilic addition to the carbonyl carbon might be slower, potentially allowing other reactions on the molecule to occur preferentially under specific conditions. Furthermore, the electron-donating nature of the methoxy and methyl groups activates the aromatic ring, but the substitution pattern leaves only one position open for further electrophilic aromatic substitution, offering a route to highly specific, penta-substituted benzene derivatives. Exploring catalytic systems that can overcome the steric hindrance, such as advanced organometallic or enzyme-based catalysts, could unlock novel synthetic pathways. acs.org

Prospects for Deeper Mechanistic Discoveries through Advanced Methodologies

The unique structure of this compound invites deeper mechanistic investigation using modern analytical techniques.

Spectroscopic Analysis : High-resolution spectroscopic methods could provide significant insights. Synchrotron-based Fourier-transform infrared (FTIR) spectroscopy, for example, can be used to probe the rotational barrier of the aldehyde group, which is influenced by the adjacent methyl substituent. rsc.org This differs from standard IR spectroscopy which is used to identify functional groups. researchgate.netdocbrown.inforesearchgate.net Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) studies would confirm the chemical structure and could reveal through-space interactions (e.g., via Nuclear Overhauser Effect) between the aldehyde proton and the methyl groups, offering clues about the molecule's preferred conformation in solution.

Kinetic Studies : Mechanistic studies on the oxidation of substituted benzaldehydes have revealed the importance of the aldehydic C-H bond cleavage in the rate-determining step. acs.org Similar kinetic experiments on this compound, including the measurement of kinetic isotope effects, would quantify the electronic and steric impact of the unique substitution pattern on this fundamental reaction. Such studies would contribute valuable data to the broader understanding of reaction mechanisms in sterically demanding systems. nih.gov

Integration of Cutting-Edge Computational and Experimental Approaches for Comprehensive Understanding

A synergistic approach combining computational chemistry with experimental validation is essential for a thorough understanding of this molecule.

Density Functional Theory (DFT) : DFT calculations are a powerful tool for predicting the properties of substituted benzaldehydes. nih.govcanterbury.ac.uk For this compound, DFT could be employed to:

Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. nih.gov

Predict NMR chemical shifts, providing a benchmark for experimental results. researchgate.net

Model the molecule's frontier molecular orbitals (HOMO-LUMO) to understand its electronic structure and predict its reactivity towards electrophiles and nucleophiles. numberanalytics.com

Investigate reaction mechanisms and determine the energies of transition states for potential reactions, offering insights that are difficult to obtain experimentally. acs.org

By integrating these computational predictions with empirical data from spectroscopy and kinetic studies, a comprehensive model of the molecule's structure-property-reactivity relationships can be developed. nih.govacs.org

Emerging Interdisciplinary Applications and Research Challenges

While specific applications for this compound have not been established, its structure suggests potential uses in several interdisciplinary fields, representing significant research opportunities.

Materials Science : Aromatic aldehydes are versatile building blocks for advanced polymer materials. numberanalytics.com They can be incorporated into polymers to enhance thermal stability, introduce reactive sites for cross-linking, or create materials with specific optical and electrical properties. numberanalytics.comresearchgate.net Future research could explore the polymerization of this compound or its derivatives to create novel functional polymers.

Medicinal Chemistry and Chemical Biology : Benzaldehyde (B42025) derivatives are prevalent in medicinal chemistry. researchgate.net They are used to synthesize Schiff bases and other heterocyclic compounds with a wide range of biological activities, including antimicrobial and immunomodulatory effects. nih.govresearchgate.net The title compound could serve as a scaffold for generating new libraries of molecules for drug discovery. For example, its derivatives could be tested as enzyme inhibitors, where the specific substitution pattern might confer high selectivity. wikipedia.org

The primary research challenge is the lack of established, high-yield synthetic routes, which currently limits its availability for large-scale research. Developing efficient syntheses is a critical first step toward exploring its potential in these emerging applications. google.comwhiterose.ac.ukacs.org Furthermore, interdisciplinary collaboration will be crucial to fully investigate the potential of this and other unique aromatic compounds at the intersection of chemistry, biology, and materials science. nih.gov

Table of Mentioned Chemical Compounds

Compound NameCAS NumberMolecular Formula
This compound59453-56-4C₁₁H₁₄O₂
4-Methoxy-2,3,6-trimethylbenzaldehyde54344-92-2C₁₁H₁₄O₂
Acitretin (B1665447)55079-83-9C₂₁H₂₆O₃
Benzaldehyde100-52-7C₇H₆O
3,4,5-Trimethoxybenzaldehyde (B134019)86-81-7C₁₀H₁₂O₄

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Methoxy-2,3,5-trimethylbenzaldehyde, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving hydrogenolysis and methoxylation. For example, intermediates like 4-chloro-2,3,5-trimethylpyridine can undergo nucleophilic substitution with methoxide ions, followed by oxidation to introduce the aldehyde group . Characterization of intermediates requires techniques like NMR spectroscopy (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC (>97% purity criteria, as per industrial standards) .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy at δ ~3.8 ppm, aldehyde proton at δ ~10 ppm) and methyl substitutions .
  • IR Spectroscopy : Confirms C=O stretch (~1700 cm⁻¹) and O-CH₃ vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₆O₂) .

Q. What storage conditions are recommended for this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation of the aldehyde group and degradation of methoxy substituents. Stability tests show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing by-products?

  • Methodological Answer :

  • Reaction Solvent : Use anhydrous ethanol or THF to reduce side reactions (e.g., acetal formation with the aldehyde group) .
  • Catalyst Selection : Palladium on charcoal (5% w/w) improves hydrogenolysis efficiency, achieving >90% conversion .
  • Temperature Control : Maintain reflux temperatures (80–100°C) during methoxylation to enhance reaction kinetics .

Q. How do structural modifications (e.g., methyl/methoxy positional changes) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Antimicrobial Activity : The 2,3,5-trimethyl configuration enhances lipophilicity, improving membrane penetration against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Methoxy Position : Shifting the methoxy group from 4- to 3-position reduces activity by 50%, likely due to steric hindrance .
  • Experimental Design : Compare derivatives in standardized broth microdilution assays (CLSI guidelines) .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Solvent Calibration : Use deuterated DMSO or CDCl₃ as a reference to standardize chemical shifts .
  • Dynamic Exchange Effects : For labile protons (e.g., aldehyde), acquire spectra at 298K to minimize broadening .
  • Cross-Validation : Compare with computational predictions (DFT-based NMR simulations) .

Q. What strategies address discrepancies in reported biological efficacy (e.g., variable MIC values)?

  • Methodological Answer :

  • Strain-Specific Testing : Use ATCC reference strains (e.g., E. coli ATCC 25922) to standardize antimicrobial assays .
  • Biofilm vs. Planktonic Models : Biofilm assays may show reduced efficacy (e.g., MBEC ≥ 64 µg/mL) due to extracellular matrix barriers .
  • Synergy Studies : Combine with β-lactam antibiotics to lower MIC values via efflux pump inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.